molecular formula C13H21N B13201981 4-(2-Methylpropyl)-N-(propan-2-YL)aniline

4-(2-Methylpropyl)-N-(propan-2-YL)aniline

Cat. No.: B13201981
M. Wt: 191.31 g/mol
InChI Key: PDKWTGFTERKTTB-UHFFFAOYSA-N
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Description

4-(2-Methylpropyl)-N-(propan-2-YL)aniline is an organic compound that belongs to the class of anilines. Anilines are aromatic amines where the amino group is directly attached to a benzene ring. This compound is characterized by the presence of a 2-methylpropyl group and a propan-2-yl group attached to the nitrogen atom of the aniline structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methylpropyl)-N-(propan-2-YL)aniline typically involves the alkylation of aniline derivatives. One common method is the reaction of aniline with 2-methylpropyl halide and propan-2-yl halide under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors where aniline and the alkyl halides are continuously fed into the reactor along with the base. The reaction mixture is then subjected to purification processes such as distillation or recrystallization to obtain the pure product.

Chemical Reactions Analysis

Types of Reactions

4-(2-Methylpropyl)-N-(propan-2-YL)aniline can undergo various types of chemical reactions including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted anilines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

    Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of various substituted anilines depending on the electrophile used.

Scientific Research Applications

4-(2-Methylpropyl)-N-(propan-2-YL)aniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities and interactions with enzymes.

    Medicine: Investigated for its potential use in the development of pharmaceuticals.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(2-Methylpropyl)-N-(propan-2-YL)aniline involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    4-(2-Methylpropyl)aniline: Lacks the propan-2-yl group.

    N-(propan-2-yl)aniline: Lacks the 2-methylpropyl group.

    4-(2-Methylpropyl)-N-methylaniline: Contains a methyl group instead of a propan-2-yl group.

Uniqueness

4-(2-Methylpropyl)-N-(propan-2-YL)aniline is unique due to the presence of both the 2-methylpropyl and propan-2-yl groups attached to the nitrogen atom

Properties

Molecular Formula

C13H21N

Molecular Weight

191.31 g/mol

IUPAC Name

4-(2-methylpropyl)-N-propan-2-ylaniline

InChI

InChI=1S/C13H21N/c1-10(2)9-12-5-7-13(8-6-12)14-11(3)4/h5-8,10-11,14H,9H2,1-4H3

InChI Key

PDKWTGFTERKTTB-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=CC=C(C=C1)NC(C)C

Origin of Product

United States

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